N-cyclopropylbicyclo[2.2.1]heptan-2-amine N-cyclopropylbicyclo[2.2.1]heptan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17779111
InChI: InChI=1S/C10H17N/c1-2-8-5-7(1)6-10(8)11-9-3-4-9/h7-11H,1-6H2
SMILES:
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol

N-cyclopropylbicyclo[2.2.1]heptan-2-amine

CAS No.:

Cat. No.: VC17779111

Molecular Formula: C10H17N

Molecular Weight: 151.25 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropylbicyclo[2.2.1]heptan-2-amine -

Specification

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
IUPAC Name N-cyclopropylbicyclo[2.2.1]heptan-2-amine
Standard InChI InChI=1S/C10H17N/c1-2-8-5-7(1)6-10(8)11-9-3-4-9/h7-11H,1-6H2
Standard InChI Key IBNQCEZXFFVEOB-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2CC3CCC2C3

Introduction

Structural Characteristics and Molecular Properties

N-Cyclopropylbicyclo[2.2.1]heptan-2-amine features a bicyclo[2.2.1]heptane core, a norbornane derivative with two fused cyclohexane rings in a boat conformation. The cyclopropyl group attached to the amine nitrogen introduces angular strain, enhancing ligand-receptor binding specificity by restricting conformational flexibility . Key molecular properties include:

PropertyValue
Molecular formulaC₁₀H₁₇N
Molecular weight151.25 g/mol
IUPAC nameN-cyclopropylbicyclo[2.2.1]heptan-2-amine
Topological polar surface area12 Ų (indicating moderate blood-brain barrier permeability)

The bicyclic framework’s rigidity optimizes interactions with hydrophobic pockets in target proteins, such as CXCR2’s binding site .

Synthetic Methodologies

Core Scaffold Construction

The bicyclo[2.2.1]heptane core is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrogenation to yield norbornane. Subsequent functionalization involves:

  • Amine Introduction: Reductive amination of norbornan-2-one using ammonium acetate and sodium cyanoborohydride.

  • Cyclopropanation: Reaction of the primary amine with 1,2-dibromoethane under basic conditions to form the cyclopropyl moiety .

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥99%). Catalytic hydrogenation replaces stoichiometric reagents, reducing waste generation.

Biological Activity and Mechanism of Action

CXCR2 Antagonism

N-Cyclopropylbicyclo[2.2.1]heptan-2-amine serves as a precursor to squaramide-based CXCR2 antagonists (e.g., compound 2e) . These derivatives inhibit CXCR2-mediated signaling, which is implicated in tumor metastasis. Key pharmacological data include:

ParameterValue (Compound 2e)
CXCR2 IC₅₀48 nM
CXCR1/CXCR2 selectivity60.4 (CXCR1 IC₅₀ = 2.9 µM)
Anti-metastatic efficacy (CFPAC1 cells)78% inhibition at 10 µM

Metabolic Stability

The compound exhibits high stability in biological matrices:

MatrixHalf-life (h)
Simulated gastric fluid>24
Human plasma>24
Rat liver microsomes1.2

Pharmacokinetic Profile

In vivo studies in rats demonstrate favorable pharmacokinetics for derivatives:

ParameterValue (10 mg/kg oral dose)
Cₘₐₓ2863 ng/mL
T₁/₂2.58 h
AUC₀–∞12,345 ng·h/mL

These properties support twice-daily dosing regimens in therapeutic applications .

Structural Analogues and Structure-Activity Relationships

Impact of Substituents

  • Cyclopropyl vs. Methyl Groups: Cyclopropyl derivatives exhibit 5-fold higher CXCR2 affinity than trimethylated analogs due to reduced steric hindrance .

  • Bicyclic Scaffold Enlargement: Expanding the bicyclo[2.2.1]heptane to bicyclo[3.2.1]octane decreases IC₅₀ from >100 µM to 5.5 µM .

Comparison with NMDA Receptor Antagonists

Memantine analogues derived from this scaffold show NMDA receptor antagonism (IC₅₀ > 150 µM) with lower neurotoxicity at therapeutic concentrations (1 µM) .

Therapeutic Applications

Oncology

CXCR2 antagonists derived from this compound inhibit pancreatic cancer metastasis by blocking interleukin-8 (IL-8) signaling .

Neurodegenerative Diseases

Memantine-like derivatives are under investigation for Alzheimer’s disease, demonstrating neuroprotection at nanomolar concentrations.

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